molecular formula C9H6N2O2 B1585893 2-Cyano-3-(3-pyridinyl)acrylic acid CAS No. 103029-74-9

2-Cyano-3-(3-pyridinyl)acrylic acid

Cat. No.: B1585893
CAS No.: 103029-74-9
M. Wt: 174.16 g/mol
InChI Key: SJDCYAGLGBTHKD-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-pyridinyl)acrylic acid is an organic compound with the molecular formula C9H6N2O2. It is characterized by the presence of a cyano group (–CN) and a pyridinyl group attached to an acrylic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3-pyridinyl)acrylic acid typically involves the reaction of 3-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by the addition of an acid to form the acrylic acid derivative. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3-pyridinyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

2-Cyano-3-(3-pyridinyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3-pyridinyl)acrylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridinyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2-pyridinyl)acrylic acid
  • 2-Cyano-3-(4-pyridinyl)acrylic acid
  • 2-Cyano-3-(3-methoxyphenyl)acrylic acid
  • 2-Cyano-3-(2-thienyl)acrylic acid

Uniqueness

2-Cyano-3-(3-pyridinyl)acrylic acid is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical behaviors compared to its analogs .

Properties

IUPAC Name

(E)-2-cyano-3-pyridin-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDCYAGLGBTHKD-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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